

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methoxybenzaldehyde

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| Compound of Interest | | |
|----------------------|--------------------------------|-----------|
| Compound Name: | 2-Fluoro-5-methoxybenzaldehyde | |
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-methoxybenzaldehyde** (CAS No: 105728-90-3), a key intermediate in organic synthesis and drug discovery.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, quality control, and utilization of this compound in pharmaceutical and chemical research.

Physicochemical Properties

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₈ H ₇ FO ₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | Colorless to white to pale yellow to yellow to orange crystals, powder, or crystalline powder. [1] |
| Boiling Point | 229-230 °C (lit.) |
| Density | 1.237 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.532 (lit.) |



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of **2-Fluoro-5-methoxybenzaldehyde** provide detailed information about its molecular structure.

¹H NMR Data

No experimental ¹H NMR data for **2-Fluoro-5-methoxybenzaldehyde** was found in the search results. The following is a predicted spectrum based on its chemical structure.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|------------------|
| ~10.3 | S | 1H | СНО |
| ~7.5 | m | 1H | Ar-H |
| ~7.3 | m | 1H | Ar-H |
| ~7.2 | m | 1H | Ar-H |
| 3.85 | S | 3H | OCH ₃ |

¹³C NMR Data

The following table summarizes the ¹³C NMR spectral data for **2-Fluoro-5-methoxybenzaldehyde**.



| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| 189.0 | C=O |
| 161.5 (d, J ≈ 250 Hz) | C-F |
| 159.5 | C-OCH₃ |
| 129.3 (d, J ≈ 2.6 Hz) | Ar-C |
| 126.6 | Ar-C |
| 125.7 (q, J ≈ 3.8 Hz) | Ar-C |
| 122.7 | Ar-C |
| 112.5 | Ar-C |
| 55.8 | OCH₃ |

Note: Some of the less defined carbon signal assignments are based on general chemical shift knowledge for similar structures as the search results did not provide a complete, assigned list.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a solid sample like **2-Fluoro-5-methoxybenzaldehyde** is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3] Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] To ensure good magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.[3]
- Data Acquisition:
 - ¹H NMR: Utilize a standard single-pulse program with a spectral width of 12-16 ppm.[3]
 The acquisition time is typically around 3-4 seconds with a relaxation delay of 2 seconds.

 [3] The number of scans can range from 16 to 64, depending on the sample concentration.
 [3]



- ¹³C NMR: Employ a proton-decoupled pulse program with a spectral width of 200-240 ppm.[3] The acquisition time is generally 1-2 seconds with a relaxation delay of 2 seconds.
 [3] A higher number of scans (1024-4096 or more) is usually required to obtain a good signal-to-noise ratio.[3]
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Fluoro-5-methoxybenzaldehyde** will show characteristic absorption bands for the aldehyde, ether, and fluoroaromatic moieties.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------|
| ~2850-2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1200 | Strong | C-F stretch |

Experimental Protocol: FT-IR Spectroscopy

The following describes a standard procedure for obtaining an FT-IR spectrum of a solid sample.

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of 2-Fluoro-5-methoxybenzaldehyde with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle to create a fine powder.[4] Transfer the mixture to a pellet-pressing die and apply pressure (8-10 tons) with a hydraulic press to form a transparent or translucent pellet.[4]



- Instrument Setup: Purge the FT-IR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.[4] Perform a background scan with an empty sample compartment.[4]
- Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Adduct | Predicted CCS (Ų) |
|-----------|-----------------------------------|-------------------|
| 155.05029 | [M+H]+ | 125.3 |
| 177.03223 | [M+Na]+ | 135.4 |
| 153.03573 | [M-H] ⁻ | 128.5 |
| 172.07683 | [M+NH ₄] ⁺ | 146.9 |
| 193.00617 | [M+K]+ | 133.9 |

The predicted Collision Cross Section (CCS) values are calculated using CCSbase.[5]

Experimental Protocol: Mass Spectrometry (GC-MS)

A general protocol for the analysis of an aromatic aldehyde like **2-Fluoro-5-methoxybenzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

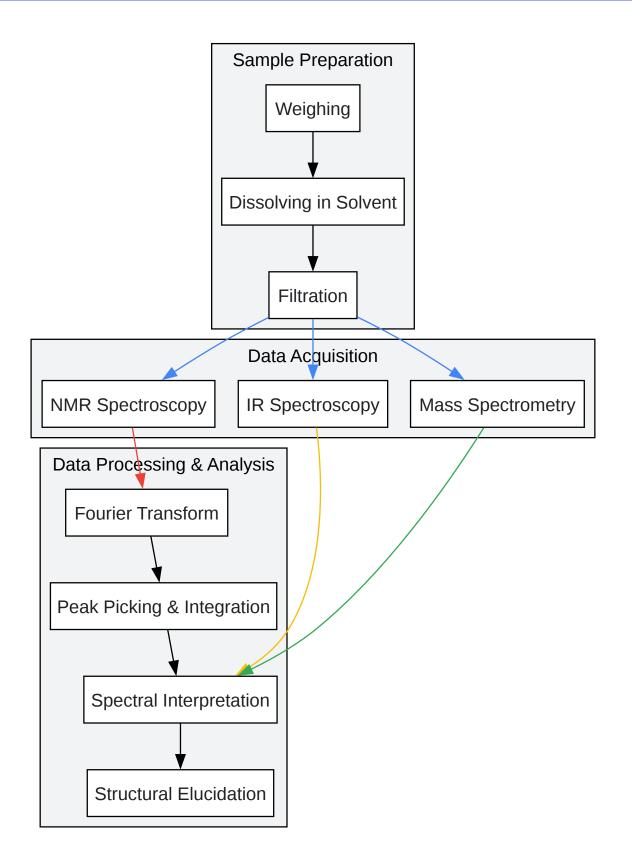
- Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[6]
- Gas Chromatography (GC) Conditions:
 - Injector: Use a split/splitless injector in splitless mode at a temperature of 250 °C.[6]



- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness,
 5% phenyl methylpolysiloxane) is suitable.[6]
- Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[6]
- Oven Temperature Program: Start at an initial temperature of 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.[6]
- · Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is typically used.
 - Source Temperature: Set the source temperature to 230 °C.[6]
 - Scan Range: Scan a mass range of m/z 40-400.[6]

Visualizations Spectroscopic Analysis Workflow









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References

- 1. 2-Fluoro-5-methoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite 2-fluoro-5-methoxybenzaldehyde (C8H7FO2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
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